molecular formula C7H14NO3P B15166826 Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester CAS No. 293743-12-1

Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester

Cat. No.: B15166826
CAS No.: 293743-12-1
M. Wt: 191.16 g/mol
InChI Key: PIBBJBFIVXVCNU-UHFFFAOYSA-N
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Description

Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester is a specialized organic compound with a unique structure that includes a phosphonic acid group attached to a 3-methyl-2H-azirin-2-yl moiety. This compound is of interest in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester typically involves the reaction of 3-methyl-2H-azirine with diethyl phosphonate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable catalyst may be required to enhance the reaction efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce corresponding phosphine compounds.

Scientific Research Applications

Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester has several scientific research applications:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound may be utilized in the study of enzyme inhibitors or as a probe in biological assays.

  • Industry: It may find use in materials science, such as in the development of advanced polymers or coatings.

Mechanism of Action

The mechanism by which Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain enzymes or receptors, influencing biological processes or chemical reactions.

Comparison with Similar Compounds

  • Phosphonic acid, diethyl ester

  • Phosphonic acid, (2H-azirin-2-yl)-, diethyl ester

  • Other aziridine derivatives

Uniqueness: Phosphonic acid, (3-methyl-2H-azirin-2-yl)-, diethyl ester is unique due to its specific structural features, which differentiate it from other similar compounds

Properties

CAS No.

293743-12-1

Molecular Formula

C7H14NO3P

Molecular Weight

191.16 g/mol

IUPAC Name

2-diethoxyphosphoryl-3-methyl-2H-azirine

InChI

InChI=1S/C7H14NO3P/c1-4-10-12(9,11-5-2)7-6(3)8-7/h7H,4-5H2,1-3H3

InChI Key

PIBBJBFIVXVCNU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1C(=N1)C)OCC

Origin of Product

United States

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